
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group, a fluorophenyl group, a methyl group, and a nitro group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is obtained through a series of purification steps . The general reaction scheme is as follows:
Step 1: 4-fluoroaniline reacts with chloroacetyl chloride in the presence of triethylamine to form an intermediate.
Step 2: The intermediate undergoes further reactions to introduce the nitro and methyl groups, resulting in the formation of the final product.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques such as recrystallization and chromatography is essential to obtain the desired compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives formed by the reduction of the nitro group.
Oxidation: Oxidized derivatives with various functional groups introduced.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine is unique due to the presence of multiple functional groups on the pyrimidine ring, which confer distinct chemical and biological properties. The combination of chloro, fluorophenyl, methyl, and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
841-80-5 |
|---|---|
Fórmula molecular |
C11H8ClFN4O2 |
Peso molecular |
282.66 g/mol |
Nombre IUPAC |
2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClFN4O2/c1-6-9(17(18)19)10(16-11(12)14-6)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,14,15,16) |
Clave InChI |
NRWPVMYEYDWRIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


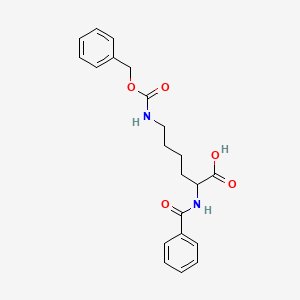
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
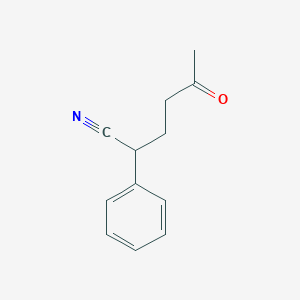
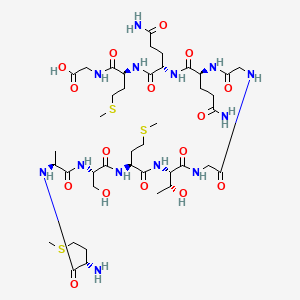
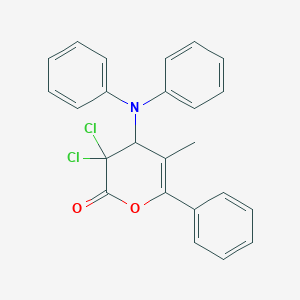
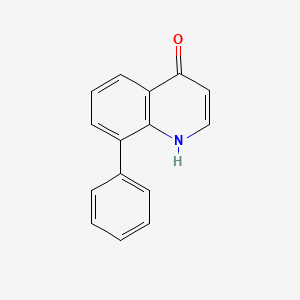
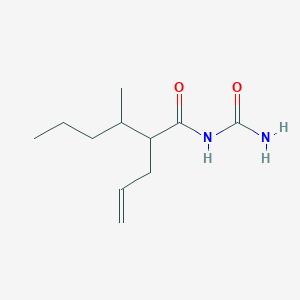
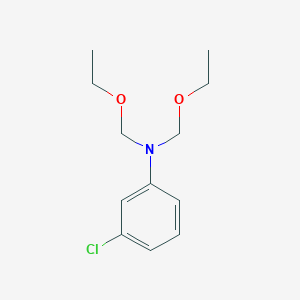
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
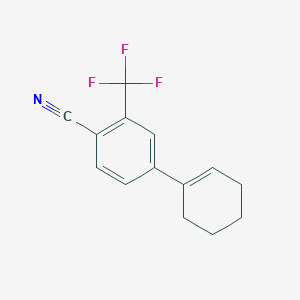

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
